molecular formula C14H20O4Si B8202840 3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid

3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid

Cat. No.: B8202840
M. Wt: 280.39 g/mol
InChI Key: FWGCDIHSCWNNIB-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid: is an organic compound that features a benzoic acid core with a formyl group at the 4-position and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group at the 3-position. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid typically involves the protection of the hydroxyl group on a benzoic acid derivative using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the protected benzoic acid with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The TBDMS group can be selectively removed under mild acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride, mild acids.

Major Products:

    Oxidation: 3-[(Tert-butyldimethylsilyl)oxy]-4-carboxybenzoic acid.

    Reduction: 3-[(Tert-butyldimethylsilyl)oxy]-4-hydroxymethylbenzoic acid.

    Substitution: 3-hydroxy-4-formylbenzoic acid.

Scientific Research Applications

Chemistry: 3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of hydroxyl groups are required.

Biology and Medicine: In biological research, this compound can be used to study the effects of formyl and silyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the pharmaceutical industry, it can be used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid primarily involves its role as a protecting group and a reactive intermediate. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other functional groups. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions, facilitating the synthesis of more complex molecules.

Comparison with Similar Compounds

    3-[(Tert-butyldimethylsilyl)oxy]propanal: Similar in structure but with a propanal group instead of a formyl group.

    3-[(Tert-butyldimethylsilyl)oxy]benzoic acid: Lacks the formyl group, making it less reactive in certain synthetic applications.

    3-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar but with an aldehyde group instead of a formyl group.

Uniqueness: 3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid is unique due to the presence of both the TBDMS-protected hydroxyl group and the formyl group. This combination allows for selective protection and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4Si/c1-14(2,3)19(4,5)18-12-8-10(13(16)17)6-7-11(12)9-15/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGCDIHSCWNNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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